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BChE inhibitor 8012-9656

Cat. No.: B10824149
M. Wt: 399.4 g/mol
InChI Key: LESZNGMDDFKRPH-UHFFFAOYSA-N
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Description

Role of Butyrylcholinesterase in Cholinergic System Homeostasis

The cholinergic system's equilibrium is maintained by the rapid breakdown of acetylcholine (B1216132) by two key enzymes: acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). wikipedia.org While AChE is predominantly found in the synapses of neurons and is the primary regulator of acetylcholine, BChE is more widely distributed throughout the body, including in glial cells and specific neuronal populations in the brain. In a healthy brain, AChE plays the dominant role in hydrolyzing ACh. However, BChE can also hydrolyze acetylcholine and its role becomes increasingly significant under conditions where AChE activity is compromised. nih.gov

Therapeutic Significance of Butyrylcholinesterase as a Target in Neurodegenerative Pathways

In the context of neurodegenerative diseases like Alzheimer's disease (AD), the dynamics of the cholinergic system are altered. As the disease progresses, there is a notable decline in AChE activity, while BChE activity tends to increase. researchgate.net This shift makes BChE a crucial player in the remaining cholinergic transmission. Consequently, inhibiting BChE has emerged as a promising therapeutic strategy to enhance acetylcholine levels and alleviate cognitive symptoms in patients with advanced neurodegenerative conditions. nih.gov Beyond its role in acetylcholine hydrolysis, BChE has also been implicated in the pathology of Alzheimer's disease through its association with amyloid-β (Aβ) plaque deposition. acs.orgacs.org

Overview of Contemporary Butyrylcholinesterase Inhibitor Research

The recognition of BChE as a valid therapeutic target has spurred significant research into the development of selective BChE inhibitors. nih.gov Current research efforts are focused on discovering and designing compounds that can potently and selectively inhibit BChE over AChE. This selectivity is sought to potentially minimize the side effects associated with non-selective cholinesterase inhibitors. Strategies for discovering novel BChE inhibitors include hierarchical virtual screening of large compound libraries, followed by biochemical evaluation and lead optimization. acs.org Researchers are also exploring multi-target-directed ligands that can interact with BChE and other disease-related targets. acs.org

Rationale and Scope of Investigation for Butyrylcholinesterase Inhibitor 8012-9656

The quest for potent and selective BChE inhibitors led to the identification of the chemical compound 8012-9656. acs.org Discovered through a hierarchical virtual screening protocol, this compound emerged as a promising candidate for further investigation. The rationale for its in-depth study was based on its demonstrated high potency and selectivity for BChE.

The investigation of BChE inhibitor 8012-9656 has encompassed a range of preclinical studies to characterize its biological activity and therapeutic potential. These studies have focused on several key areas:

Inhibitory Potency and Selectivity: Determining the concentration of 8012-9656 required to inhibit 50% of BChE activity (IC50) from different species and comparing it to its effect on AChE.

Mechanism of Action: Elucidating how the inhibitor interacts with the BChE enzyme.

In Vivo Efficacy: Assessing the compound's ability to improve cognitive function in animal models of cognitive impairment.

Anti-Amyloidogenic Profile: Investigating its effect on the aggregation of amyloid-β peptides, a hallmark of Alzheimer's disease.

Pharmacokinetic Properties: Evaluating its ability to cross the blood-brain barrier and its stability in biological systems.

The following data tables summarize some of the key research findings for this compound.

Inhibitory Activity of this compound
Enzyme SourceIC50 Value (μM)Reference
Equine BChE (eqBChE)0.18 ± 0.03
Human BChE (hBChE)0.32 ± 0.07
Preclinical Evaluation of this compound
Study TypeKey FindingReference
Mechanism of ActionInhibited BChE in a noncompetitive manner. acs.org
Cognitive Impairment Model (Scopolamine-induced)Showed comparable performance in ameliorating cognitive impairment to tacrine (B349632).
Cognitive Impairment Model (Aβ1-42-induced)Demonstrated better behavioral performance in recovering cognitive function than donepezil (B133215). acs.org
Anti-Amyloidogenic ProfileConfirmed to have an anti-amyloidogenic profile through evaluation of total Aβ1-42 amount. acs.org
PharmacokineticsPossessed blood-brain barrier penetrating ability, a long half-life (T1/2), and low intrinsic clearance. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H17N7O2 B10824149 BChE inhibitor 8012-9656

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-(4-amino-1,2,5-oxadiazol-3-yl)benzimidazol-1-yl]-N-(2-methylquinolin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N7O2/c1-12-6-7-13-10-14(8-9-15(13)23-12)24-18(29)11-28-17-5-3-2-4-16(17)25-21(28)19-20(22)27-30-26-19/h2-10H,11H2,1H3,(H2,22,27)(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LESZNGMDDFKRPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C=C(C=C2)NC(=O)CN3C4=CC=CC=C4N=C3C5=NON=C5N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Discovery and Chemical Synthesis of Butyrylcholinesterase Inhibitor 8012 9656

Computational Approaches in Compound Identification

The discovery of BChE inhibitor 8012-9656 was facilitated by a hierarchical virtual screening protocol. nih.gov This approach systematically filters large compound libraries to identify promising candidates, beginning with broad, less computationally intensive methods and progressing to more rigorous and specific techniques.

Hierarchical Virtual Screening Protocols

A hierarchical virtual screening workflow was employed to efficiently narrow down a vast chemical space to a manageable number of high-potential compounds. nih.govaxonmedchem.com This multi-stage process typically involves an initial rapid screening of a large database of compounds, followed by progressively more refined and computationally demanding filters. axonmedchem.comresearchgate.net The goal is to eliminate compounds that are unlikely to bind to the target or possess undesirable properties, while prioritizing those with a higher probability of being active inhibitors. In the case of identifying novel BChE inhibitors, this strategy has proven effective in discovering potent and selective molecules. axonmedchem.comresearchgate.net The process that led to the identification of compound 8012-9656 involved biochemical evaluations following the computational screening. nih.gov

Pharmacophore-Based Screening Strategies

Pharmacophore modeling is a crucial component of ligand-based virtual screening. researchgate.net This technique identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond acceptors/donors, hydrophobic centers) that a molecule must possess to interact with a specific target, in this case, the BChE enzyme. researchgate.netacs.org A pharmacophore model can be generated based on the structures of known BChE inhibitors. researchgate.net This model then serves as a 3D query to search compound databases for novel molecules that fit these spatial and chemical requirements. researchgate.netacs.org This strategy is particularly useful for discovering structurally diverse compounds that retain the key interaction features necessary for inhibitory activity. acs.org For instance, a dual pharmacophore model has been used to identify inhibitors for both acetylcholinesterase (AChE) and BChE. acs.orgacs.org

Structure-Based Virtual Screening Methodologies

Complementing pharmacophore-based methods, structure-based virtual screening leverages the three-dimensional structural information of the target protein. acs.org This approach uses molecular docking simulations to predict how well a candidate molecule can physically fit into the active site of the BChE protein and the strength of the resulting interactions. acs.org The process begins with the crystal structure of human BChE (hBChE), often obtained from the Protein Data Bank. Docking programs then calculate the most likely binding poses of each molecule from a library within the enzyme's active site and assign a score based on the predicted binding affinity. acs.org This methodology allows for a detailed examination of the molecular interactions, such as hydrogen bonds and hydrophobic contacts, between the inhibitor and the amino acid residues of the BChE active site. In the discovery of compound 8012-9656, a shape-based screening model and CDOCKER interaction energy calculations were utilized, which are indicative of structure-based approaches.

Synthetic Chemistry Pathways

Following its successful identification through computational methods, this compound was purchased and also synthesized to confirm its structure and to provide material for further studies. nih.gov The synthesis of this compound, which possesses a complex molecular architecture, involves a multi-step chemical process. The MeSH terms associated with the primary research on 8012-9656 suggest it contains aminoquinoline and benzimidazole (B57391) moieties. nih.gov

Design and Elucidation of Synthetic Routes

The design of the synthetic pathway for this compound would have been guided by its chemical structure, which was elucidated through the computational screening process. The synthesis likely involves the construction of the core heterocyclic systems (aminoquinoline and benzimidazole) and their subsequent coupling. The supporting information of the primary research article provides the structural spectrum data for the intermediates and the final compound, which is essential for confirming the successful synthesis of the target molecule and its precursors. This data, including 1H NMR and 13C NMR spectra, allows for the unambiguous characterization of the chemical entities at each step of the synthesis.

Chemical Transformation and Yield Optimization

Research Findings Summary

Compound IDDiscovery MethodBChE Inhibitory Potency (IC50)
8012-9656 Hierarchical Virtual ScreeningeqBChE: 0.18 ± 0.03 μM hBChE: 0.32 ± 0.07 μM nih.gov

Molecular Mechanisms and Enzymatic Characterization of Butyrylcholinesterase Inhibition by Compound 8012 9656

Butyrylcholinesterase Inhibitory Potency and Selectivity Profile

The inhibitory power of compound 8012-9656 against BChE has been quantified, and its selectivity has been established as a key feature. nih.gov

Compound 8012-9656 demonstrates potent inhibitory activity against butyrylcholinesterase from different species. axonmedchem.comglpbio.com The half-maximal inhibitory concentration (IC50), a measure of the inhibitor's potency, was determined to be in the sub-micromolar range. Specifically, the IC50 value against equine BChE (eqBChE) is 0.18 ± 0.03 μM. acs.orgaxonmedchem.comglpbio.comresearchgate.netresearchgate.net For human BChE (hBChE), the IC50 value is 0.32 ± 0.07 μM. acs.orgaxonmedchem.comglpbio.comresearchgate.netresearchgate.net

Inhibitory Potency (IC50) of Compound 8012-9656 Against Butyrylcholinesterase
Enzyme SourceIC50 Value (μM)Reference
Equine Butyrylcholinesterase (eqBChE)0.18 ± 0.03 acs.orgaxonmedchem.comglpbio.comresearchgate.netresearchgate.net
Human Butyrylcholinesterase (hBChE)0.32 ± 0.07 acs.orgaxonmedchem.comglpbio.comresearchgate.netresearchgate.net

A significant characteristic of compound 8012-9656 is its high selectivity for butyrylcholinesterase (BChE) over acetylcholinesterase (AChE). nih.govaxonmedchem.comglpbio.com Studies have consistently shown that it is a selective BChE inhibitor, a trait that distinguishes it from many other cholinesterase inhibitors like donepezil (B133215), which primarily target AChE. nih.govaxonmedchem.com This selectivity is a crucial aspect of its biochemical profile, suggesting a binding mechanism that favors the structural nuances of BChE. nih.gov

Enzymatic Inhibition Kinetics and Mechanism of Action

Kinetic studies have been instrumental in elucidating the precise mechanism through which compound 8012-9656 exerts its inhibitory effects on BChE.

Enzymatic kinetic analyses have consistently characterized compound 8012-9656 as a non-competitive inhibitor of BChE. nih.govacs.orgaxonmedchem.comglpbio.comresearchgate.netresearchgate.net This mode of inhibition indicates that the compound does not directly compete with the substrate for binding to the enzyme's active site. Instead, it binds to a distinct site on the enzyme, affecting its catalytic efficiency regardless of whether the substrate is bound. nih.govacs.orgresearchgate.net

As a non-competitive inhibitor, compound 8012-9656 is understood to bind to an allosteric site, distinct from the Catalytic Active Site (CAS). researchgate.net Research suggests that this compound binds to the peripheral anionic site (PAS) of BChE. The PAS is a region near the entrance of the active site gorge that can modulate the enzyme's function. By occupying the PAS, the inhibitor can induce conformational changes that reduce the catalytic activity of the enzyme without blocking substrate entry into the CAS.

Structural Basis of Ligand-Enzyme Interactions

Molecular Docking Investigations with Butyrylcholinesterase

Molecular docking studies have been instrumental in elucidating the binding mode of compound 8012-9656 with butyrylcholinesterase (BChE). These computational analyses have provided critical insights into how the inhibitor occupies the enzyme's active site and the specific molecular interactions that stabilize this complex.

Analysis of Binding Site Occupancy

Compound 8012-9656 has been shown to occupy the binding pocket of BChE in a manner that facilitates its inhibitory activity. nih.govacs.orgglpbio.com Docking studies reveal that the compound fits well within the active site gorge of the enzyme. The active site of BChE is a deep gorge, and the positioning of 8012-9656 within this gorge is crucial for its function. semanticscholar.org The larger and more flexible nature of the BChE active site gorge compared to acetylcholinesterase (AChE) allows for the accommodation of bulkier ligands, which may contribute to the selectivity of inhibitors. mdpi.commonash.edu The binding of 8012-9656 is non-competitive, suggesting it does not directly compete with the substrate for the catalytic site but rather binds to a distinct site within the gorge. nih.govacs.orgglpbio.com

The binding pocket for inhibitors within BChE is comprised of a catalytic active site (CAS) and a peripheral anionic site (PAS). mdpi.com Molecular docking simulations indicate that some inhibitors can bind to both of these sites. mdpi.com For compound 8012-9656, it effectively occupies the binding pocket, forming a stable complex with the enzyme. nih.govacs.orgglpbio.com

Identification of Critical Residues for Binding

Several key amino acid residues within the BChE active site are critical for the binding of inhibitors like 8012-9656. The catalytic triad (B1167595) in human BChE consists of Ser198, His438, and Glu325. researchgate.netresearchgate.net Aromatic residues such as Trp82 are also vital for inhibitor binding, often participating in π-π stacking interactions. nih.gov

Other important residues that form the hydrophobic binding pocket and interact with inhibitors include Asp70, G115, G116, Y128, E197, P285, A328, F329, and Y332. mdpi.com The replacement of certain aromatic residues found in AChE with more flexible amino acids like Leu286 and Val288 in the acyl-binding pocket of BChE contributes to its ability to bind a wider range of ligands. monash.edu

Interactive Data Table: Key Residues in BChE Binding Site

ResidueRole in Binding
Trp82 Forms π-π stacking interactions with the inhibitor. mdpi.comnih.gov
His438 Part of the catalytic triad, can form hydrogen bonds. mdpi.comnih.gov
Asp70 Part of the peripheral anionic site. semanticscholar.org
Tyr332 Implicated in substrate and inhibitor binding. semanticscholar.org
Ser198 Nucleophilic residue in the catalytic triad. mdpi.com
Phe329 Forms π-alkyl interactions. mdpi.com
Characterization of Molecular Interactions (e.g., Hydrogen Bonds, π-π Stacking)

The stability of the BChE-8012-9656 complex is maintained through a variety of molecular interactions. These diverse interactions contribute to the potent and selective inhibition observed with this compound. nih.govacs.orgglpbio.com

Key interactions identified through molecular docking include:

π-π Stacking: This interaction occurs between the aromatic rings of the inhibitor and aromatic residues in the BChE active site, most notably Trp82. mdpi.comnih.gov

Hydrophobic Interactions: The hydrophobic pocket of BChE, formed by several residues, plays a major role in stabilizing the inhibitor within the active site. mdpi.com

Hydrogen Bonds: Hydrogen bonds can form between the inhibitor and residues such as His438. nih.gov For instance, in studies of other inhibitors, hydrogen bonds have been observed with residues like Ser198. mdpi.com

The combination of these interactions ensures a strong and specific binding of compound 8012-9656 to BChE.

Molecular Dynamics Simulations to Assess Binding Stability and Conformational Changes

Molecular dynamics (MD) simulations provide a dynamic view of the inhibitor-enzyme complex, assessing the stability of binding and any conformational changes over time. upm.edu.my These simulations have been utilized to validate the binding modes predicted by molecular docking for various BChE inhibitors. mdpi.com

For complexes of BChE with inhibitors, MD simulations have shown that the systems can reach a stable state, as indicated by steady root-mean-square deviation (RMSD) values for the protein and the ligand. mdpi.com This stability suggests a persistent and effective binding of the inhibitor. MD simulations have also been used to analyze the conformational dynamics of the active site gorge, revealing that certain residues at the rim of the gorge can exhibit significant deviations from their crystal structure positions. researchgate.net This flexibility can influence ligand entry and binding.

While specific MD simulation data for compound 8012-9656 is available in supplementary materials of some studies, detailed analysis in the primary literature is pending. acs.org However, the application of MD simulations to similar BChE inhibitors has consistently demonstrated the stability of the ligand-enzyme complex and has helped to elucidate the dynamic nature of the interactions within the active site. mdpi.comresearchgate.net

Structure Activity Relationship Sar Studies and Analog Design for Butyrylcholinesterase Inhibitor 8012 9656 Derivatives

Identification of Pharmacophoric Features Governing Butyrylcholinesterase Inhibition

The inhibitory activity of N-benzylpiperidine-based compounds against BChE is governed by several key pharmacophoric features. These molecules typically consist of a central piperidine (B6355638) ring, an N-benzyl group, and a variable aromatic or heterocyclic moiety connected via a linker, such as an amide or ester group. nih.govresearchgate.net

The core pharmacophoric elements essential for BChE inhibition include:

Aromatic/Heterocyclic Moiety : This part of the molecule interacts with the catalytic active site (CAS) of the enzyme. tandfonline.com

N-benzylpiperidine Moiety : This group often binds to the peripheral anionic site (PAS) at the entrance of the enzyme's active site gorge. scielo.br The interaction is typically a π-π stacking interaction between the benzyl (B1604629) group and aromatic residues in the PAS. scielo.br

Linker Group : An appropriately chosen linker, such as a metabolically stable amide, connects the two main fragments and ensures correct orientation within the BChE active site. nih.govresearchgate.net

Hydrogen Bond Acceptors/Donors : Specific atoms, like carbonyl oxygens, can form crucial hydrogen bonds with amino acid residues in the active site, further stabilizing the inhibitor-enzyme complex. scielo.brresearchgate.net

The selectivity for BChE over acetylcholinesterase (AChE) is often attributed to the larger volume of the BChE active site gorge, which can accommodate bulkier substituents on the inhibitor molecule. mdpi.comacs.org

Rational Design and Optimization of Analogues

Building on the identified pharmacophore, researchers have rationally designed and optimized analogs to enhance potency and selectivity for BChE.

Core Scaffold Modifications to Enhance Potency and Selectivity

Systematic modifications to the core structure have been a key strategy. A prominent approach involves replacing parts of a known inhibitor's scaffold, such as that of Donepezil (B133215), to create new derivatives. nih.govscielo.br For instance, the N-benzylpiperidine motif is a versatile scaffold frequently used to fine-tune efficacy and physicochemical properties. researchgate.net

One significant modification was the replacement of an ester linker, which is prone to metabolic breakdown, with a more stable amide linker. nih.govresearchgate.net This change aimed to increase the metabolic stability of the compounds. Furthermore, the indanone moiety found in some lead compounds was exchanged for a variety of aryl and aromatic heterocycles to explore different interactions within the enzyme's binding pocket. nih.govresearchgate.net Combining the N-benzylpiperidine pharmacophore with other structures, like coumarin, has also been explored to create hybrid molecules with dual inhibitory activities. scielo.br

Substituent Effects on Inhibitory Activity

The type and position of substituents on the aromatic rings of the scaffold have a profound impact on inhibitory activity.

Substituents on the Benzyl Group : Adding substituents to the benzyl ring can modulate binding affinity. For example, in one study of tacrine-based hybrids, adding hydroxyl or methoxy (B1213986) groups to the benzylamine (B48309) portion resulted in potent nanomolar cholinesterase inhibitors. unisi.it

Substituents on the Aryl/Heterocyclic Moiety : In a series of 1,3-dimethylbenzimidazolinone derivatives, it was found that halogen substituents (Br and Cl) on the aromatic ring were more potent than fluorine (F). tandfonline.com Similarly, for certain 1,3-thiazole derivatives, a 4,4-difluorocyclohexane or a phenyl substituent on the acyl moiety resulted in the strongest BChE inhibitors within that series. academie-sciences.fr

Impact of Bulky Groups : The presence of bulky substituents can be crucial for selectivity. Since the active site of BChE is larger than that of AChE, inhibitors with bulkier groups often show higher selectivity for BChE. mdpi.com

The table below illustrates the effect of different linkers and heterocyclic moieties on the inhibitory concentration (IC₅₀) against AChE.

CompoundLinkerHeterocyclic MoietyAChE IC₅₀ (µM)
Lead Compound (5) Ester5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl0.03 ± 0.07
Analog (28) Amide5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl0.41 ± 1.25
Analog (20) Amide1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl5.94 ± 1.08
Data sourced from a study on N-benzylpiperidine carboxamide derivatives. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. Several 3D-QSAR studies have been performed on BChE inhibitor derivatives to build predictive models. mdpi.com

These models help in understanding which structural properties (e.g., steric, electronic, hydrophobic) are critical for inhibitory activity. For instance, a 3D-QSAR study on DL0410 derivatives developed robust models for both AChE and BChE inhibition, with high correlation coefficients (R²) for the training sets (0.925 for AChE and 0.883 for BChE). mdpi.com Such models can describe the relationship between molecular fields and activity, providing valuable guidance for the rational design of new, more potent inhibitors. mdpi.com Other QSAR analyses have highlighted the importance of lipophilicity and specific electronic and steric parameters for binding affinity. nih.gov These predictive analyses are crucial for prioritizing which novel compounds to synthesize and test, thereby streamlining the drug discovery process.

Development and Characterization of Novel Analogue Series (e.g., S06-1064, S06-1011)

Through rational design and screening, novel series of potent and selective BChE inhibitors have been developed and characterized. Among these, compounds S06-1011 and S06-1031 have emerged as highly effective and selective human BChE (hBChE) inhibitors. nih.gov

S06-1011 , initially developed at China Pharmaceutical University, was identified as a particularly promising candidate. nih.govpatsnap.com It exhibits potent inhibition of hBChE with an IC₅₀ value of 16 nM. nih.gov Its counterpart, S06-1031 , also shows high potency with an hBChE IC₅₀ of 25 nM. nih.gov These compounds were found to be long-acting and demonstrated neuroprotective effects in preclinical models. nih.gov The high selectivity of these compounds for BChE over AChE is a key characteristic, potentially offering a better therapeutic profile for later stages of Alzheimer's disease. nih.govresearchgate.net

The table below summarizes the inhibitory activity of these novel analogues against human BChE (hBChE).

CompoundhBChE IC₅₀ (nM)
S06-1011 16
S06-1031 25
Data sourced from a study on highly potent and selective butyrylcholinesterase inhibitors. nih.gov

Preclinical Biological Evaluation of Butyrylcholinesterase Inhibitor 8012 9656

In Vitro Biological Activities

The initial stages of drug discovery involve comprehensive in vitro testing to determine a compound's biological activity at a cellular and molecular level. For Butyrylcholinesterase (BChE) inhibitor 8012-9656, these evaluations have centered on its potential to offer neuroprotection and interfere with the pathological processes associated with Alzheimer's disease (AD). BChE has emerged as a significant therapeutic target, as its activity levels increase during the progression of AD, compensating for decreased acetylcholinesterase (AChE) activity and contributing to the regulation of acetylcholine (B1216132) levels. mdpi.com

CompoundTargetIC50 Value (µM)Source
8012-9656 human BChE0.32 ± 0.07 researchgate.netacs.orgnih.gov
equine BChE0.18 ± 0.03 researchgate.netacs.orgnih.gov
Rotigotine BChE12.76 mdpi.com
Piboserod BChE15.33 mdpi.com

This table presents the half-maximal inhibitory concentration (IC50) values for BChE inhibitor 8012-9656 and other compounds, indicating their potency in inhibiting butyrylcholinesterase activity in vitro.

The accumulation of amyloid-beta (Aβ) peptides is a primary pathological hallmark of Alzheimer's disease, leading to oxidative stress and neuronal cell death. mdpi.com Consequently, a key strategy in developing AD therapeutics is to identify compounds that can protect neurons from Aβ-induced toxicity. The inhibition of BChE is associated with beneficial neuroprotective effects. acs.orgcore.ac.uk Studies on human neuroblastoma cell lines, such as SH-SY5Y, have shown that exposure to Aβ peptides results in reduced cell viability and increased cytotoxicity. mdpi.com In such cellular models, selective BChE inhibition has been demonstrated to lower the levels of secreted β-amyloid peptide and its precursor protein. unc.edu

While specific studies detailing the effects of 8012-9656 on Aβ-induced toxicity in SH-SY5Y cells are limited, research on other selective BChE inhibitors has shown pronounced neuroprotective properties in various cell lines, including murine hippocampal cells. nih.govnih.gov The development of potent, selective, and reversible BChE inhibitors is strongly linked to their potential for neuroprotection against the cellular damage characteristic of AD. core.ac.ukresearchgate.netresearchgate.net

A critical characteristic of a potential neuroprotective agent is its intrinsic lack of toxicity to cells. The compound 8012-9656 was found to be safe in in vitro evaluations. researchgate.netacs.orgnih.gov This aligns with findings for other selective BChE inhibitors, which have been shown to be non-cytotoxic and to preserve cellular viability. core.ac.ukresearchgate.netresearchgate.net For example, research has demonstrated that selective BChE inhibition can effectively lower Aβ levels in human neuroblastoma cells without having a negative impact on cell viability. nih.gov Further studies on different BChE inhibitors in PC-12 cells revealed no neurotoxicity, with cell viability remaining above 95% across various concentrations. mdpi.com

Beyond its role in neurotransmitter hydrolysis, BChE is also implicated in the core pathology of AD, particularly its association with Aβ plaques and aggregation. mdpi.comacs.org This suggests that inhibiting BChE could offer a disease-modifying benefit in addition to symptomatic relief. Preclinical studies have confirmed that selective BChE inhibition can lead to a reduction in β-amyloid peptide levels in both human neuroblastoma cells and in the brains of animal models. nih.gov The evaluation of 8012-9656 has specifically confirmed its anti-amyloidogenic profile, as demonstrated by assessments of total Aβ1-42 levels. researchgate.netacs.orgnih.gov This finding indicates that 8012-9656 may directly interfere with amyloid pathology, a key process in the progression of Alzheimer's disease. researchgate.netacs.orgnih.gov

Neuroprotective Effects in Cellular Models

In Vivo Efficacy in Animal Models of Cognitive Dysfunction

Following promising in vitro results, the efficacy of 8012-9656 was assessed in established animal models of cognitive impairment. These models are crucial for determining a compound's potential to improve cognitive functions in a complex biological system.

Scopolamine is a pharmacological agent widely used to induce a temporary state of cognitive deficit, particularly in memory and learning, by blocking cholinergic neurotransmission. researchgate.net This model is considered a standard for evaluating the potential of cholinomimetic drugs to treat the cognitive symptoms of AD. researchgate.net In studies using this model, 8012-9656 demonstrated a notable ability to reverse cognitive impairment. researchgate.netacs.orgnih.gov Specifically, its performance in ameliorating scopolamine-induced cognitive deficits was comparable to that of tacrine (B349632), an established cholinesterase inhibitor. researchgate.netacs.orgnih.govacs.org The ability of selective BChE inhibitors to improve memory and learning in mice with these induced deficits underscores their therapeutic potential for conditions characterized by cholinergic hypofunction. core.ac.uk

CompoundAnimal ModelEfficacy OutcomeSource
8012-9656 Scopolamine-induced cognitive deficitComparable performance to tacrine in ameliorating cognitive impairment. researchgate.netacs.orgnih.gov
Aβ1-42-induced cognitive deficitAlmost entirely recovered cognitive function to normal levels; showed better behavioral performance than donepezil (B133215). researchgate.netacs.orgnih.govresearchgate.net
Tacrine Scopolamine-induced cognitive deficitServed as a positive control and benchmark for comparison. researchgate.netacs.orgnih.gov
Donepezil Aβ1-42-induced cognitive deficitShowed less effective behavioral performance compared to 8012-9656. researchgate.netacs.orgnih.gov

This table summarizes the comparative efficacy of this compound against other known cholinesterase inhibitors in preclinical animal models of cognitive dysfunction.

Restoration of Cognitive Performance in Amyloid-Beta (Aβ1-42)-Impaired Models

The butyrylcholinesterase (BChE) inhibitor, compound 8012-9656, has demonstrated significant efficacy in preclinical models of cognitive impairment induced by amyloid-beta (Aβ1-42), a peptide strongly implicated in the pathology of Alzheimer's disease. nih.govacs.org In animal models with cognitive deficits induced by intracerebroventricular (icv) injection of Aβ1-42, treatment with 8012-9656 resulted in a nearly complete restoration of cognitive function to normal levels. nih.govresearchgate.net This level of cognitive recovery was notably superior to that observed with the established Alzheimer's drug, donepezil. nih.govresearchgate.net

The therapeutic effect of 8012-9656 is further supported by its demonstrated ability to reduce the total amount of Aβ1-42, indicating an anti-amyloidogenic profile. nih.govacs.org This suggests that the compound not only addresses the symptomatic cognitive decline but may also impact the underlying pathology. The robust performance of 8012-9656 in these Aβ1-42-impaired models highlights its potential as a promising therapeutic agent for neurodegenerative diseases characterized by amyloid pathology. nih.govresearchgate.net

Assessment of Behavioral Outcomes

The administration of this compound has been shown to yield significant improvements in behavioral outcomes in preclinical models of cognitive impairment. nih.govresearchgate.net In studies involving mice with cognitive deficits induced by Aβ1-42, treatment with 8012-9656 led to behavioral performance that was superior to that of donepezil, a standard treatment for Alzheimer's disease. nih.govresearchgate.net This suggests a potent effect of 8012-9656 on reversing the behavioral abnormalities associated with amyloid pathology.

Furthermore, in models of scopolamine-induced cognitive impairment, 8012-9656 demonstrated a comparable performance to tacrine in ameliorating cognitive deficits. nih.govresearchgate.net Scopolamine is a muscarinic antagonist that induces transient memory loss, and the efficacy of 8012-9656 in this model underscores its potential to enhance cholinergic neurotransmission, a key mechanism for improving cognitive function. The positive behavioral outcomes observed across different models of cognitive dysfunction provide strong evidence for the therapeutic potential of this novel BChE inhibitor. nih.govresearchgate.net

Behavioral ModelComparator DrugOutcome for 8012-9656
Aβ1-42 Induced Cognitive ImpairmentDonepezilBetter behavioral performance
Scopolamine-Induced Cognitive ImpairmentTacrineComparable performance

Exploration of Ancillary Neuroprotective Mechanisms

Modulation of Ghrelin Pathway

Preclinical studies have revealed that the administration of BChE inhibitors, including candidates with profiles similar to 8012-9656, can lead to an increased level of ghrelin. researchgate.net Ghrelin, a peptide hormone primarily known for its role in regulating appetite, also has demonstrated neuroprotective functions. nih.gov By inhibiting BChE, which is known to hydrolyze ghrelin, these inhibitors can effectively increase the bioavailability of this beneficial peptide. researchgate.net This modulation of the ghrelin pathway represents a significant ancillary benefit, as it may not only contribute to neuroprotection but also help in managing the nutritional status of patients with Alzheimer's disease, who often experience appetite loss and weight changes. researchgate.netnih.gov

Antioxidant Potential

While direct studies on the antioxidant properties of 8012-9656 are not extensively detailed in the provided context, the broader class of BChE inhibitors is often associated with antioxidant activity. researchgate.net Research on other BChE inhibitors has shown that they can act as scavengers of reactive oxygen species (ROS). researchgate.net This is a crucial neuroprotective mechanism, as oxidative stress is a well-established contributor to neuronal damage in neurodegenerative diseases. The reduction of oxidative damage is a key therapeutic strategy, and BChE inhibitors that also possess antioxidant capabilities offer a dual-pronged approach to neuroprotection. nih.gov

Potential Immunomodulatory or Anti-Inflammatory Effects

The inhibition of BChE is increasingly recognized for its potential to exert immunomodulatory and anti-inflammatory effects. frontiersin.org BChE plays a role in the cholinergic anti-inflammatory pathway by breaking down acetylcholine (ACh), a key signaling molecule that can suppress the production of pro-inflammatory cytokines. frontiersin.orgsemanticscholar.org By inhibiting BChE, compounds like 8012-9656 can increase the levels of ACh, thereby enhancing the anti-inflammatory effects of cholinergic signaling. frontiersin.org This mechanism is particularly relevant in the context of Alzheimer's disease, where neuroinflammation is a critical component of the pathology. researchgate.net The potential of BChE inhibitors to modulate the immune response and reduce inflammation in the brain represents another important ancillary neuroprotective mechanism. frontiersin.org

Pharmacokinetic Investigations of Butyrylcholinesterase Inhibitor 8012 9656 in Preclinical Systems

Assessment of Blood-Brain Barrier Permeability

A crucial prerequisite for any CNS-active drug is the ability to traverse the highly selective blood-brain barrier (BBB) to reach its site of action within the brain. Preclinical evaluations have consistently demonstrated that BChE inhibitor 8012-9656 possesses this essential characteristic. nih.govacs.orgresearchgate.netresearchgate.net

Studies have described the compound as a brain-penetrant inhibitor, confirming its capacity to cross the BBB. axonmedchem.comglpbio.com This ability is a significant finding, as the BBB typically prevents most drugs from entering the brain. researchgate.net The favorable pharmacokinetic property of BBB penetration suggests that 8012-9656 can effectively reach its therapeutic target, butyrylcholinesterase, within the central nervous system. nih.govacs.orgupm.edu.my Research has confirmed its anti-amyloidogenic profile and its ability to ameliorate cognitive impairment in preclinical models, which would not be possible without sufficient brain penetration. nih.govacs.org

Table 1: Blood-Brain Barrier Permeability of this compound This table is based on data from preclinical research findings.

Compound Blood-Brain Barrier (BBB) Permeability Source

| This compound | Possesses penetrating ability / Brain-penetrant | nih.gov, axonmedchem.com, acs.org, researchgate.net |

Determination of Systemic Clearance and Half-Life (T1/2)

Beyond its ability to enter the brain, the metabolic stability and duration of action of a compound are key determinants of its therapeutic potential. Pharmacokinetic studies on 8012-9656 have revealed favorable characteristics in this regard, specifically a long half-life (T1/2) and low intrinsic clearance. nih.govacs.orgresearchgate.netresearchgate.net

A long half-life indicates that the compound remains in the system for an extended period, which can allow for sustained therapeutic effects. nih.gov Complementing this, low intrinsic clearance suggests that the compound is metabolized and eliminated from the body at a slow rate. nih.govacs.org This metabolic stability contributes to its prolonged presence and activity in the body. nih.gov Together, these properties are advantageous for a potential therapeutic agent, suggesting a favorable pharmacokinetic profile for maintaining effective concentrations. researchgate.net

Table 2: Systemic Clearance and Half-Life of this compound This table is based on data from preclinical research findings.

Pharmacokinetic Parameter Finding Implication Source
Half-Life (T1/2) Long Sustained presence in the body nih.gov, acs.org, researchgate.net

| Intrinsic Clearance | Low | Slow rate of metabolism and elimination | nih.gov, acs.org, researchgate.net |


Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Tacrine (B349632)
Donepezil (B133215)
Scopolamine

Comparative Efficacy and Mechanistic Analysis with Reference Cholinesterase Inhibitors

Benchmarking Against Approved Cholinesterase Inhibitors (e.g., Tacrine (B349632), Donepezil)

BChE inhibitor 8012-9656 has been identified as a highly potent and selective inhibitor of butyrylcholinesterase. Its inhibitory activity is notable, with reported IC50 values of 0.18 µM for equine BChE (eqBChE) and 0.32 µM for human BChE (hBChE). In preclinical studies, 8012-9656 has shown performance comparable to Tacrine in ameliorating scopolamine-induced cognitive impairment. Furthermore, in models of Aβ-impaired cognitive function, treatment with 8012-9656 led to better behavioral outcomes than Donepezil (B133215).

A direct comparison of the in vitro inhibitory potency of these compounds against BChE reveals the significant potential of 8012-9656. While IC50 values can vary between studies due to different experimental conditions, a general comparison highlights the standing of 8012-9656. For instance, studies have reported the IC50 of Tacrine against human serum BChE to be approximately 25.6 nM (or 0.0256 µM). Donepezil is known to be highly selective for acetylcholinesterase (AChE) over BChE.

Comparative Inhibitory Potency against Butyrylcholinesterase (BChE)
CompoundBChE IC50 (µM)Source OrganismReference
This compound0.32Human
This compound0.18Equine
Tacrine0.0256Human Serum
DonepezilHigh selectivity for AChE over BChE-

Comparative Molecular Binding Profiles and Kinetic Parameters

The mechanism by which these inhibitors interact with BChE provides insight into their efficacy and selectivity. This compound inhibits BChE in a noncompetitive manner. This indicates that it binds to a site on the enzyme distinct from the active site where the substrate binds, and it can bind to both the free enzyme and the enzyme-substrate complex. This noncompetitive inhibition allows it to occupy the binding pocket and form a variety of interactions with the target enzyme.

In contrast, kinetic studies of Tacrine have shown that it exhibits a mixed type of inhibition for BChE. This means it can bind to both the free enzyme and the enzyme-substrate complex, but its binding affinity for each may differ. The inhibition constant (Ki) for Tacrine with serum BChE has been reported to be 12 nM. Molecular dynamics simulations have revealed that Tacrine's binding within the BChE active site is stabilized by interactions with key amino acid residues. Notably, it forms an aromatic stacking interaction with Trp82 and a weak hydrogen bond with His438. Other important interactions include hydrogen bonding with Gly115, Gly116, and Gly117, and a water-mediated hydrogen bond with Asp70.

Donepezil's interaction with BChE is characterized by mainly hydrophobic interactions. Molecular docking studies have shown a π-π stacking interaction between Donepezil and the active site residue Tyr82, along with a π-anion interaction with Asp70 and a carbon-hydrogen bond with Ser72.

Comparative Kinetic and Binding Profile
ParameterThis compoundTacrineDonepezil
Inhibition MechanismNoncompetitive Mixed -
Inhibition Constant (Ki)Not explicitly reported12 nM (for serum BChE) Not explicitly reported
Key Binding InteractionsOccupies binding pocket with diverse interactions π-π stacking with Trp82; H-bond with His438, Gly115, Gly116, Gly117; water-mediated H-bond with Asp70 Hydrophobic interactions; π-π stacking with Tyr82; π-anion interaction with Asp70; C-H bond with Ser72

Future Research Directions and Therapeutic Advancement Potential of Butyrylcholinesterase Inhibitor 8012 9656

Designation of Butyrylcholinesterase Inhibitor 8012-9656 as a Lead Compound for Neurodegenerative Therapeutic Development

The journey to identify novel BChE inhibitors has led to the discovery of compound 8012-9656 through a meticulous process of hierarchical virtual screening and subsequent biochemical evaluation. acs.org This compound has demonstrated potent and selective inhibitory activity against BChE. acs.org Specifically, it exhibits an IC₅₀ value of 0.18 ± 0.03 μM for equine BChE and 0.32 ± 0.07 μM for human BChE, acting in a non-competitive manner. acs.orgnih.govresearchgate.net

The significance of BChE inhibition in the context of neurodegenerative diseases, particularly Alzheimer's disease (AD), is increasingly recognized. researchgate.net In the advanced stages of AD, BChE activity progressively increases while acetylcholinesterase (AChE) levels decline, making BChE the primary enzyme responsible for acetylcholine (B1216132) regulation. mdpi.com Therefore, selective BChE inhibitors like 8012-9656 hold substantial promise.

Preclinical studies have provided compelling evidence for the therapeutic potential of 8012-9656. In vivo and in vitro assessments have confirmed its safety profile. acs.orgnih.govresearchgate.net Furthermore, it has shown performance comparable to the established drug tacrine (B349632) in ameliorating scopolamine-induced cognitive impairment. acs.orgnih.govresearchgate.net Notably, treatment with 8012-9656 almost completely restored cognitive function in a model of amyloid-beta (Aβ₁₋₄₂) induced impairment, outperforming donepezil (B133215) in behavioral tests. acs.orgnih.govresearchgate.net The compound's ability to reduce the total amount of Aβ₁₋₄₂ underscores its anti-amyloidogenic properties. acs.orgnih.govresearchgate.net

Key pharmacokinetic properties further bolster its standing as a lead compound. 8012-9656 possesses the ability to penetrate the blood-brain barrier (BBB), a critical attribute for any centrally acting therapeutic. acs.orgnih.govresearchgate.net It also exhibits a long half-life (T₁/₂) and low intrinsic clearance, suggesting favorable metabolic stability. acs.orgnih.govresearchgate.net Collectively, these characteristics strongly support the designation of 8012-9656 as a promising lead compound for the development of novel anti-AD agents. acs.orgnih.govresearchgate.netresearchgate.net

Strategies for Further Optimization and Derivatization

The promising profile of 8012-9656 serves as a robust foundation for further chemical modifications aimed at enhancing its therapeutic efficacy. The process of lead optimization is a critical step in drug discovery, and several strategies can be envisioned for the derivatization of the 8012-9656 scaffold.

One approach involves the exploration of structure-activity relationships (SAR) to identify key pharmacophoric features responsible for its potent BChE inhibition. By systematically modifying different parts of the molecule, it may be possible to improve its binding affinity and selectivity. For instance, the introduction of different functional groups could lead to enhanced interactions with the active site of BChE. nih.gov

Furthermore, derivatization can be employed to fine-tune the compound's pharmacokinetic properties. While 8012-9656 already displays good BBB permeability and metabolic stability, further modifications could optimize these parameters for improved brain exposure and duration of action. researchgate.net Computational modeling and simulation techniques can play a pivotal role in guiding these derivatization efforts by predicting the effects of structural changes on both target engagement and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.

Another avenue for optimization lies in converting the reversible inhibition mechanism of 8012-9656 to a pseudo-irreversible one. nih.gov This could be achieved by incorporating a carbamate (B1207046) warhead onto the existing scaffold, which would form a covalent bond with the enzyme and prolong the duration of inhibition. nih.gov Such a strategy has been successfully applied to other series of BChE inhibitors, leading to compounds with significantly extended half-lives of enzyme inhibition. nih.gov

The versatility of the 8012-9656 scaffold also allows for its use as a template in the design of novel inhibitors. researchgate.net By understanding the key interactions it forms within the BChE binding pocket, new molecules can be designed that retain these crucial binding motifs while incorporating novel chemical features to enhance potency and selectivity. researchgate.net

Development of Multi-Target Directed Ligands Incorporating 8012-9656 Scaffold

The multifactorial nature of neurodegenerative diseases like Alzheimer's necessitates therapeutic strategies that can address multiple pathological pathways simultaneously. rsc.orgmdpi.comnih.gov The development of multi-target-directed ligands (MTDLs), which combine two or more pharmacophores into a single hybrid molecule, has emerged as a promising approach. acs.orgresearchgate.netfrontiersin.org The 8012-9656 scaffold provides an excellent starting point for the design of such MTDLs.

Integration with Histone Deacetylase 6 (HDAC6) Inhibition

Histone deacetylase 6 (HDAC6) has been identified as a promising therapeutic target for neurodegenerative disorders. utoronto.cawikipedia.org Its inhibition has been shown to promote microtubule acetylation and facilitate the fusion of autophagosomes with lysosomes, a process that is often impaired in these diseases. nih.gov HDAC6 plays a role in various cellular processes, including cell motility and the regulation of heat-shock protein 90 (Hsp90). wikipedia.org By integrating an HDAC6 inhibitory moiety with the 8012-9656 scaffold, a dual-function molecule could be created that not only enhances cholinergic neurotransmission but also addresses deficits in protein clearance and cellular transport. hdaxtx.com This approach could offer a synergistic therapeutic effect by targeting both symptomatic and disease-modifying pathways. broadinstitute.org

Combination with Cannabinoid Receptor 2 (hCB2R) Agonism

The cannabinoid receptor 2 (CB2R) is another attractive target for the treatment of neurodegenerative diseases due to its role in modulating inflammation. nih.gov Agonism of hCB2R has been shown to have anti-inflammatory effects and may play a role in motivated behaviors. nih.govarvojournals.orgresearchgate.netfrontiersin.org Combining the BChE inhibitory activity of the 8012-9656 scaffold with an hCB2R agonist could result in a novel MTDL with both cognitive-enhancing and neuroprotective properties. Such a molecule would be capable of reducing neuroinflammation, a key component of AD pathology, while simultaneously boosting acetylcholine levels.

Dual Acetylcholinesterase/Butyrylcholinesterase Inhibition with Antioxidant Activity

Oxidative stress is a well-established contributor to the pathogenesis of neurodegenerative diseases. mdpi.com Therefore, incorporating an antioxidant pharmacophore into the 8012-9656 scaffold could yield a potent MTDL with a triple-action mechanism. This hybrid molecule would not only inhibit both AChE and BChE, thereby providing a broader spectrum of cholinergic enhancement, but would also combat the detrimental effects of oxidative damage. nih.govresearchgate.netnih.govnih.gov The design of such dual cholinesterase inhibitors with antioxidant properties is an active area of research, and the 8012-9656 scaffold provides a valuable platform for these endeavors. mdpi.commdpi.com

Advanced Computational and Experimental Methodologies for Next-Generation Inhibitor Discovery

The discovery and development of next-generation BChE inhibitors will be greatly facilitated by the integration of advanced computational and experimental methodologies. nih.govresearchgate.netnih.gov

Computational approaches such as molecular docking and molecular dynamics (MD) simulations are invaluable tools for understanding the binding modes of inhibitors like 8012-9656 within the BChE active site. acs.orgtandfonline.com These techniques can predict the binding affinities of novel derivatives and guide the rational design of more potent and selective inhibitors. tandfonline.com Furthermore, quantum-chemical calculations can be employed to elucidate the electronic properties of molecules and explain their antioxidant activities. mdpi.comnih.gov In silico ADMET prediction models are also crucial for the early assessment of the drug-like properties of new chemical entities, helping to prioritize compounds with favorable pharmacokinetic profiles. nih.gov

By combining these advanced computational and experimental methodologies, researchers can accelerate the discovery and optimization of next-generation BChE inhibitors based on the promising scaffold of 8012-9656, ultimately paving the way for new and more effective treatments for neurodegenerative diseases.

Q & A

Q. What experimental methods were used to discover and validate 8012-9656 as a selective BChE inhibitor?

The compound was identified via a hierarchical virtual screening protocol applied to a database of ~1.3 million molecules. Initial shape-based screening narrowed candidates to 1,294 compounds, followed by molecular docking (Discovery Studio 2019 CDOCKER) to prioritize 186 molecules. Binding mode analysis selected 13 compounds for biochemical evaluation, with 8012-9656 emerging as the most potent (eqBChE IC50 = 0.18 ± 0.03 μM; hBChE IC50 = 0.32 ± 0.07 μM). Validation included kinetic assays confirming non-competitive inhibition and in vivo safety profiling .

Q. How does 8012-9656 compare to existing BChE inhibitors like tacrine or donepezil in preclinical models?

In scopolamine-induced cognitive impairment models, 8012-9656 restored cognitive function comparably to tacrine. It outperformed donepezil in reversing Aβ1-42-induced cognitive deficits and exhibited superior anti-amyloidogenic effects, as shown by reduced total Aβ1-42 levels. Unlike tacrine, which is hepatotoxic, 8012-9656 demonstrated no significant toxicity in vitro or in vivo .

Q. What pharmacokinetic properties make 8012-9656 a promising candidate for Alzheimer’s disease (AD) research?

Key properties include blood-brain barrier (BBB) penetration (validated via in vivo assays), a long plasma half-life (T1/2), and low intrinsic clearance, suggesting sustained CNS exposure. These traits were critical for its efficacy in AD mouse models .

Advanced Research Questions

Q. What structural features of 8012-9656 contribute to its non-competitive inhibition of BChE, and how can SAR studies optimize selectivity?

Molecular docking revealed that 8012-9656 occupies the BChE binding pocket, forming hydrogen bonds with residues in the peripheral anionic site (PAS) and hydrophobic interactions in the catalytic gorge. Three rounds of structure-activity relationship (SAR) studies highlighted the importance of a triazole-chromenone scaffold for potency. Modifications to the carboxamide group improved selectivity over AChE (>1,000-fold) .

Q. How can researchers reconcile discrepancies between in vitro potency (IC50) and in vivo efficacy in AD models?

While 8012-9656’s in vitro IC50 is submicromolar, its in vivo efficacy relies on BBB penetration and metabolic stability. Researchers should integrate pharmacokinetic-pharmacodynamic (PK-PD) modeling to correlate free brain concentrations with target engagement. For example, its long T1/2 ensures sustained inhibition despite moderate IC50 values .

Q. What experimental strategies are recommended to validate the neuroprotective mechanisms of 8012-9656 beyond cholinergic modulation?

Beyond BChE inhibition, 8012-9656 upregulates ghrelin levels, which enhances neuroprotection and metabolic regulation. Researchers should:

  • Use ghrelin receptor antagonists (e.g, [D-Lys<sup>3</sup>]-GHRP-6) to isolate ghrelin-dependent effects.
  • Assess antioxidant activity via ROS scavenging assays (e.g., H2O2- or LPS-induced oxidative stress models).
  • Evaluate anti-inflammatory effects by measuring cytokine levels (IL-6, TNF-α) in microglial cultures .

Q. How should researchers design studies to investigate synergistic effects of 8012-9656 with other AD targets (e.g., BACE-1, AChE)?

  • Combination therapy : Co-administer 8012-9656 with AChE inhibitors (e.g., donepezil) or BACE-1 inhibitors in APP/PS1 mice, using Morris water maze and Aβ plaque quantification as endpoints.
  • Multitarget profiling : Screen 8012-9656 analogs for dual BChE/BACE-1 inhibition using fluorescence resonance energy transfer (FRET) assays, as demonstrated for related compounds .

Methodological Considerations

Q. What in vitro and in vivo models are most appropriate for evaluating BChE inhibitors like 8012-9656?

  • In vitro :
  • Enzyme kinetics (Lineweaver-Burk plots to confirm non-competitive inhibition).
  • Cytotoxicity assays (MTT or LDH release in SH-SY5Y cells).
    • In vivo :
  • Acute models: Scopolamine-induced amnesia in rodents.
  • Chronic models: Aβ1-42 intracerebroventricular injection or transgenic APP/PS1 mice.
  • Behavioral endpoints: Novel object recognition, Y-maze, and radial arm maze .

Q. How can researchers address potential off-target effects of 8012-9656 in preclinical development?

  • Selectivity panels : Screen against related serine hydrolases (e.g., AChE, carboxylesterases) using fluorometric assays.
  • Off-target profiling : Utilize thermal shift assays or proteome-wide affinity pulldowns to identify unintended interactions .

Q. What statistical and reporting standards should be applied to ensure reproducibility in studies of 8012-9656?

  • Adhere to EQUATOR Network guidelines (e.g., CONSORT for in vivo studies, STROBE for observational data).
  • Report exact sample sizes, statistical tests (e.g., two-way ANOVA with Tukey’s post hoc), and effect sizes (Cohen’s d).
  • Disclose batch numbers and purity of synthesized 8012-9656 to address variability .

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